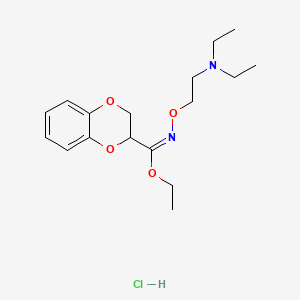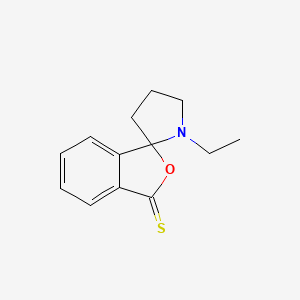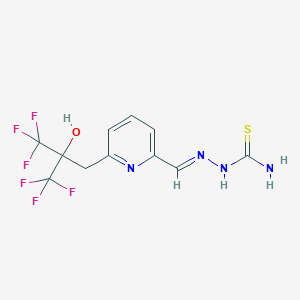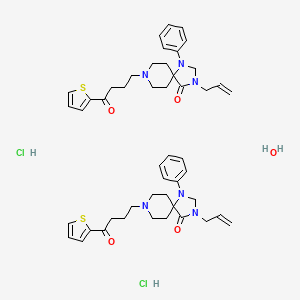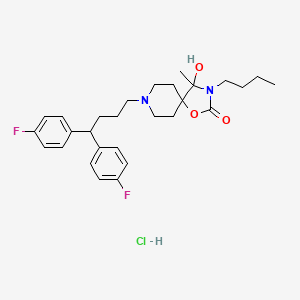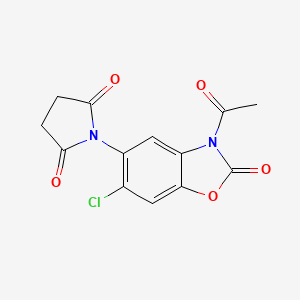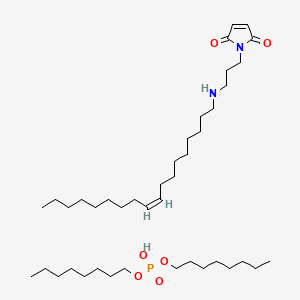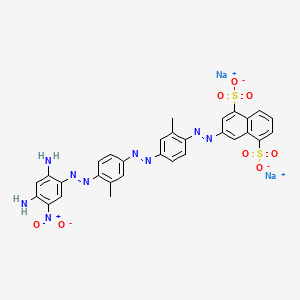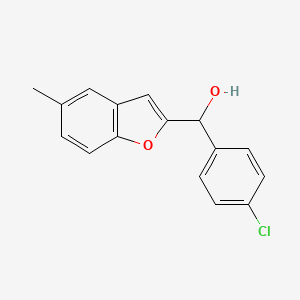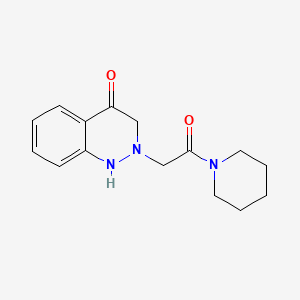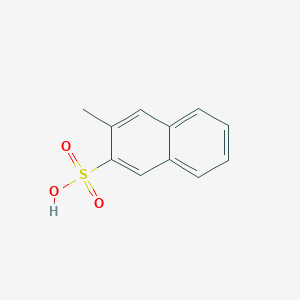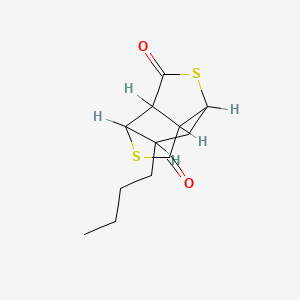
5-n-Butyl bis-thiololactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-n-Butyl bis-thiololactone: is an organic compound with the molecular formula C12H16O2S2 It is characterized by the presence of two thiolactone groups and a butyl side chain Thiolactones are cyclic thioesters, which are sulfur analogs of lactones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-n-Butyl bis-thiololactone typically involves the reaction of a butyl-substituted precursor with thiolactone-forming reagents. One common method is the thiol-Michael addition reaction , where a thiol group reacts with an α,β-unsaturated carbonyl compound to form the thiolactone ring . The reaction conditions often include the use of a base catalyst and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale thiol-Michael addition reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-n-Butyl bis-thiololactone undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl groups in the thiolactone rings can be reduced to alcohols.
Substitution: The butyl side chain can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
5-n-Butyl bis-thiololactone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-n-Butyl bis-thiololactone involves its reactive thiol groups, which can interact with various molecular targets. These interactions may include:
Enzyme Inhibition: The thiol groups can form covalent bonds with the active sites of enzymes, inhibiting their activity.
Redox Reactions: The compound can participate in redox reactions, altering the oxidative state of cellular components.
Signal Transduction: By modifying proteins and other molecules, this compound can influence cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-n-Hexyl bis-thiololactone
- 5-n-Octyl bis-thiololactone
- 5-n-Butyl thiolactone
Uniqueness
5-n-Butyl bis-thiololactone is unique due to its dual thiolactone groups, which provide enhanced reactivity and versatility compared to similar compounds. The butyl side chain also imparts specific physical and chemical properties, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
129679-47-6 |
|---|---|
Molekularformel |
C12H16O2S2 |
Molekulargewicht |
256.4 g/mol |
IUPAC-Name |
2-butyl-5,10-dithiatricyclo[5.3.0.04,8]decane-6,9-dione |
InChI |
InChI=1S/C12H16O2S2/c1-2-3-4-6-5-7-8-9(12(14)15-7)10(6)16-11(8)13/h6-10H,2-5H2,1H3 |
InChI-Schlüssel |
KEWZQDHKSMGBCE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CC2C3C(C1SC3=O)C(=O)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


